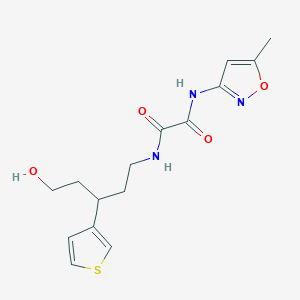

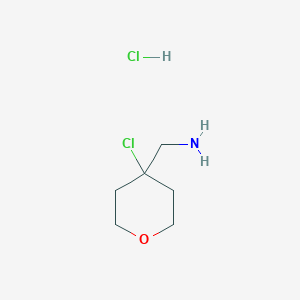

![molecular formula C22H21N5O2 B2449118 4-(2-(1H-benzo[d]imidazol-1-yl)acetamido)-N-(quinolin-8-yl)butanamide CAS No. 1251685-01-4](/img/structure/B2449118.png)

4-(2-(1H-benzo[d]imidazol-1-yl)acetamido)-N-(quinolin-8-yl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains a benzimidazole moiety, which is a type of heterocyclic aromatic organic compound. This moiety is fused to a benzene ring . It also contains a quinolin-8-yl group, which is a bicyclic compound that consists of a benzene ring fused to a pyridine ring .

Molecular Structure Analysis

The benzimidazole moiety is a bicyclic heteroarene, a type of organic compound with a structure that includes nonadjacent positions of nitrogen atoms . The quinolin-8-yl group is a bicyclic compound consisting of a benzene ring fused to a pyridine ring .Chemical Reactions Analysis

Benzimidazole derivatives have been found to exhibit a wide range of biological activities and are part of several marketed drugs . They can undergo various chemical reactions, particularly at the nitrogen atoms, to form a variety of functional groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, including the presence and position of any functional groups. Benzimidazoles are generally stable compounds .Scientific Research Applications

Synthesis of Imidazoles

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . The compound contains an imidazole ring, which is a key component in the synthesis of functional molecules used in various everyday applications .

Antitumor Agents

Some compounds that contain the imidazole ring have shown moderate to high inhibitory activities against various tumor cell lines . They exhibit much lower cytotoxicities against normal cell lines compared to traditional chemotherapy drugs .

Induction of Apoptosis

The compound has been suggested to show antiproliferative activity due to the induction of apoptosis . This means it could potentially be used in treatments that aim to induce programmed cell death in cancer cells .

Inhibition of BET Bromodomains

Bromodomain and extra-terminal domain (BET) family proteins bind to acetylated-lysine residues in histones and recruit protein complexes to promote transcription initiation and elongation . Inhibition of BET bromodomains by small molecule inhibitors has emerged as a promising therapeutic strategy for cancer .

Antileishmanial Agents

A series of uniquely functionalized derivatives were synthesized and evaluated for antileishmanial efficacy against visceral leishmaniasis (VL) . This suggests potential use of the compound in the treatment of leishmaniasis .

Corrosion Inhibitor

The compound has been used as a green corrosion inhibitor for mild steel in 1 M hydrochloric acid . This suggests potential industrial applications in the prevention of corrosion .

Safety And Hazards

Future Directions

properties

IUPAC Name |

4-[[2-(benzimidazol-1-yl)acetyl]amino]-N-quinolin-8-ylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O2/c28-20(26-18-9-3-6-16-7-4-13-24-22(16)18)11-5-12-23-21(29)14-27-15-25-17-8-1-2-10-19(17)27/h1-4,6-10,13,15H,5,11-12,14H2,(H,23,29)(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGLULLKLKHGPKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CC(=O)NCCCC(=O)NC3=CC=CC4=C3N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-(1H-benzo[d]imidazol-1-yl)acetamido)-N-(quinolin-8-yl)butanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Chlorophenyl)sulfonyl-6-methoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2449040.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2449041.png)

![N-(cyanomethyl)-N-cyclopropyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2449046.png)

![4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol](/img/structure/B2449052.png)

![12-Chloro-10-[(4-methylpiperidin-1-yl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B2449053.png)

![5-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]pyrrolidin-2-one](/img/structure/B2449054.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B2449055.png)